6-Fluoro-2-methyl-5-nitroquinoline
Overview
Description
6-Fluoro-2-methyl-5-nitroquinoline is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Fluoro-2-methyl-5-nitroquinoline, involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-methyl-5-nitroquinoline is represented by the SMILES notation: O= [N+] (C1=C2C=CC ©=NC2=CC=C1F) [O-] .Scientific Research Applications
Methods of Application : These compounds are typically synthesized using various organic chemistry techniques and then tested in vitro and in vivo for their biological activity. Techniques like MTT assays, ELISA, and cell proliferation assays are common .
Results : The results often include data on the compound’s efficacy in inhibiting or activating certain biological pathways, its toxicity profile, and its pharmacokinetics and pharmacodynamics properties .
Methods of Application : Biochemical applications involve synthesizing the compound with specific isotopes for tracing or with functional groups that allow for enzyme or receptor interaction studies .
Results : Outcomes include understanding the interaction of the compound with biological molecules, which can inform drug design and diagnostic procedures .
Methods of Application : These compounds are applied to crops or soils in controlled experiments to assess their effectiveness in protecting against pests and diseases .
Results : Results would show the compound’s effectiveness in various concentrations, its environmental impact, and any resistance developed by pests or pathogens .
Methods of Application : It involves using the compound as a building block in synthetic pathways, potentially under conditions like high pressure or temperature .
Methods of Application : Material scientists would incorporate the compound into polymers or other matrices and study its effects on the material’s properties .
Results : Findings would include changes in electrical conductivity, light emission or absorption properties, and the stability of the material .
Methods of Application : This involves synthesizing derivatives and testing them against disease models, such as cancer cell lines, to evaluate their efficacy .
Results : Data would typically include the compound’s ability to inhibit tumor growth, its selectivity for cancer cells over healthy cells, and any side effects observed .
properties
IUPAC Name |
6-fluoro-2-methyl-5-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVSWVLDAPYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372717 | |
Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methyl-5-nitroquinoline | |
CAS RN |
79821-10-6 | |
Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.